(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid
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Overview
Description
(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid is an organic compound characterized by its complex structure, which includes a sulfonyl group, a methoxy group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylphenylamine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The phenoxyacetic acid moiety can interact with cellular receptors, modulating various biochemical pathways. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- **(4-Methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
- **2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid
- **4-Methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
Uniqueness
(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a phenoxyacetic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H17NO6S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-[(2-methoxy-5-methylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO6S/c1-11-3-8-14(22-2)15(9-11)24(20,21)17-12-4-6-13(7-5-12)23-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
InChI Key |
VZPGZBQHTAXBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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